![molecular formula C11H9ClN2O B6136803 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, also known as AG490, is a chemical compound that has been widely studied for its potential as a therapeutic agent. It is a small molecule inhibitor of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including immune response, inflammation, and cell growth and differentiation.
Mechanism of Action
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime works by inhibiting the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation. Specifically, it blocks the activity of the JAK2 kinase, which is a key component of the pathway.
Biochemical and Physiological Effects:
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects and to promote wound healing.
Advantages and Limitations for Lab Experiments
One advantage of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several potential future directions for research on 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime, including the development of more potent and selective inhibitors of the JAK/STAT pathway, the identification of new therapeutic targets for the compound, and the exploration of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime and its potential for use in clinical settings.
Synthesis Methods
The synthesis of 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime involves several steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,2,3,4-tetrahydroisoquinoline to form a key intermediate, which is then converted to 7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime through a series of reactions involving various reagents and solvents.
Scientific Research Applications
7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime has been extensively studied for its potential as a therapeutic agent in a variety of disease states, including cancer, autoimmune disorders, and inflammatory diseases. In particular, it has been shown to inhibit the proliferation of cancer cells and to enhance the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
(NZ)-N-(7-chloro-2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-1-3-9-8(5-6)7-2-4-10(14-15)11(7)13-9/h1,3,5,13,15H,2,4H2/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUKMZNYSQIRO-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=C1C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3E)-7-chloro-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.